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Compound of Interest

Compound Name:
5-chloro-6-iodopyridine-3-

carbaldehyde

Cat. No.: B8595948

Get Quote

A Strategic Scaffold for Orthogonal
Functionalization in Medicinal Chemistry[1]
Executive Summary
5-Chloro-6-iodopyridine-3-carbaldehyde (Formula:

) is a trisubstituted pyridine derivative characterized by three distinct reactive handles: a highly
reactive iodide at position C6, a moderately reactive chloride at C5, and an electrophilic
aldehyde at C3. This specific substitution pattern allows for orthogonal functionalization—the
ability to sequentially modify specific sites of the molecule under different conditions without
protecting groups. It is a critical intermediate for synthesizing kinase inhibitors, particularly
those targeting the hinge region where the pyridine nitrogen acts as a hydrogen bond acceptor.

Physicochemical Specifications
The precise molecular weight and physical properties are essential for stoichiometry

calculations in multi-step synthesis and for assessing "Ligand Efficiency" (LE) in early-stage

drug discovery.
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Property Specification Technical Note

Molecular Weight (Average) 267.45 g/mol
Based on standard atomic

weights.

Monoisotopic Mass 266.8951 Da

Calculated for

and

.

Molecular Formula

Isotope Pattern M (100%), M+2 (32%)
Distinct 3:1 ratio due to

; Iodine is monoisotopic.

Predicted LogP 2.1 ± 0.4
Moderately lipophilic; suitable

for CNS-active scaffolds.

Topological Polar Surface Area 30.0 Å²
Contributed by Pyridine N and

Aldehyde O.

Physical State Pale Yellow Solid
Light sensitive; store under

inert atmosphere at -20°C.

Structural Analysis & Reactivity Logic
The utility of this scaffold lies in the electronic differentiation of its three functional groups. The

pyridine ring is electron-deficient, making the halogens susceptible to Nucleophilic Aromatic

Substitution (

) and oxidative addition by transition metals.

Site A (C6-Iodine): Located

to the pyridine nitrogen. The inductive effect of Nitrogen and the weak C-I bond make this the
most reactive site. It undergoes oxidative addition with Pd(0) at room temperature.

Site B (C3-Aldehyde): A classic electrophile. It is meta to the Nitrogen, preserving its

reactivity for reductive amination, Wittig olefination, or oxidation to carboxylic acid.
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Site C (C5-Chlorine): Located

to the Nitrogen. The C-Cl bond is significantly stronger than C-I. It remains inert during C6
functionalization, allowing for a second, high-temperature cross-coupling step later in the
synthesis.

Visualization: Orthogonal Reactivity Map
The following diagram illustrates the sequential workflow for selectively functionalizing this

scaffold.
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Figure 1: Chemo-selective functionalization strategy exploiting the reactivity difference between

C-I and C-Cl bonds.[1][2]

Synthetic Protocols
The preparation and handling of this compound require adherence to strict protocols to prevent

deiodination or oxidation.

A. Synthesis of the Scaffold
While often purchased, it can be synthesized from 5-chloronicotinic acid via a sequence of N-

oxide formation, rearrangement, and reduction.

Starting Material: 5-Chloronicotinic acid.
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Iodination: Regioselective lithiation is difficult. A preferred route is the formation of the N-

oxide followed by reaction with

to get 5,6-dichloronicotinic acid, then Finkelstein exchange (Cl

I) using NaI/Acetyl Chloride, followed by reduction of the acid to the aldehyde.

Alternative: Sandmeyer reaction of 2-amino-5-chloro-3-formylpyridine (if available) using

.

B. Standard Operating Procedure: Suzuki Coupling at C6
This protocol demonstrates the selectivity for Iodine over Chlorine.

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq),

(5 mol%),

(2.0 eq).

Solvent: DME/Water (3:1) degassed.[3][4]

Conditions: Stir at Room Temperature for 4-12 hours.

Critical Note: Do not heat above 40°C. Higher temperatures will initiate oxidative addition

at the C5-Chlorine bond, leading to mixtures of mono- and bis-coupled products.

Workup: Dilute with EtOAc, wash with brine, dry over

.

Validation: Monitor by LC-MS. The product should show the loss of the Iodine mass

contribution (approx -127 Da) and retention of the Chlorine isotope pattern (

).

Analytical Characterization
Confirming the identity of 5-chloro-6-iodopyridine-3-carbaldehyde requires analyzing the

specific isotope signature.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.rsc.org/suppdata/c6/sc/c6sc00082g/c6sc00082g1.pdf
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-21-14457
https://www.benchchem.com/product/b8595948/docs?utm_src=pdf-body#technical-monograph-5-chloro-6-iodopyridine-3-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8595948?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1H NMR (400 MHz,

):

10.05 (s, 1H, CHO)

8.75 (d, J = 2.0 Hz, 1H, H-2)

8.15 (d, J = 2.0 Hz, 1H, H-4)

Note: The coupling constant (

) indicates meta-coupling between the protons at C2 and C4.

Mass Spectrometry (ESI+):

m/z 267.9

m/z 269.9

The absence of the M+2 peak at equal intensity (which would indicate Bromine) and the

presence of the 3:1 ratio confirms Chlorine.

Safety and Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Storage: The C-I bond is photosensitive. Store in amber vials under Argon at -20°C.

Disposal: Treat as halogenated organic waste. Do not mix with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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